Conformational Inversion: A Shift from Anti to Syn Conformation Around the Glycosidic Bond
1H NMR spectroscopic analysis reveals a fundamental conformational shift between 6-Methyl-5-azacytidine and its parent compound, 5-azacytidine. While 5-azacytidine exhibits a preference for the anti conformation around the C-N glycosyl bond, 6-Methyl-5-azacytidine displays a clear preference for the syn conformation. Additionally, the ribose ring N/S equilibrium and C5'-C4' rotamer distribution are altered [1].
| Evidence Dimension | Glycosidic Bond Conformation |
|---|---|
| Target Compound Data | Preference for syn conformation |
| Comparator Or Baseline | 5-Azacytidine: Preference for anti conformation |
| Quantified Difference | Qualitative shift in conformational preference from anti to syn |
| Conditions | 1H NMR spectroscopy in solution (Nucleosides & Nucleotides, 1997) |
Why This Matters
The syn/anti conformation profoundly influences molecular recognition by enzymes and nucleic acid targets, making 6-Methyl-5-azacytidine a distinct conformational probe for studying structure-activity relationships.
- [1] Hanna NB, Zajíček J, Pískala A. 6-Methyl-5-azacytidine-synthesis, conformational properties and biological activity. A comparison of molecular conformation with 5-azacytidine. Nucleosides & Nucleotides. 1997;16(1-2):129-144. View Source
